molecular formula C12H16INO B291336 2-iodo-N-(pentan-2-yl)benzamide

2-iodo-N-(pentan-2-yl)benzamide

Cat. No.: B291336
M. Wt: 317.17 g/mol
InChI Key: VUFIEPYHZZCILU-UHFFFAOYSA-N
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Description

2-Iodo-N-(pentan-2-yl)benzamide is a benzamide derivative characterized by a 2-iodo substituent on the benzoyl ring and a branched aliphatic pentan-2-yl group attached to the amide nitrogen.

Properties

Molecular Formula

C12H16INO

Molecular Weight

317.17 g/mol

IUPAC Name

2-iodo-N-pentan-2-ylbenzamide

InChI

InChI=1S/C12H16INO/c1-3-6-9(2)14-12(15)10-7-4-5-8-11(10)13/h4-5,7-9H,3,6H2,1-2H3,(H,14,15)

InChI Key

VUFIEPYHZZCILU-UHFFFAOYSA-N

SMILES

CCCC(C)NC(=O)C1=CC=CC=C1I

Canonical SMILES

CCCC(C)NC(=O)C1=CC=CC=C1I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(pentan-2-yl)benzamide typically involves the iodination of a benzamide precursor. One common method is the reaction of 2-iodobenzoic acid with pentan-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 2-iodo-N-(pentan-2-yl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly reagents and solvents to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-(pentan-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of N-(pentan-2-yl)benzamide derivatives with different substituents replacing the iodine atom.

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of N-(pentan-2-yl)benzylamine.

Scientific Research Applications

2-iodo-N-(pentan-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and bacterial infections.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-iodo-N-(pentan-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The iodine atom can enhance the compound’s binding affinity to its molecular targets through halogen bonding interactions. Additionally, the pentan-2-yl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzamide scaffold significantly influence solubility, lipophilicity, and intermolecular interactions. Key comparisons include:

Compound Substituent (R) Key Properties References
2-Iodo-N-(pentan-2-yl)benzamide Pentan-2-yl (aliphatic, branched) High lipophilicity; flexible alkyl chain may enhance membrane permeability.
2-Iodo-N-(4-bromophenyl)benzamide 4-Bromophenyl (aromatic) Aromatic π-system enables π-π stacking; bromine adds steric bulk and polarizability. Polymorphism observed due to varied intermolecular interactions.
2-Iodo-N-(2-methoxyethyl)benzamide 2-Methoxyethyl (polar aliphatic) Methoxy group increases polarity, reducing lipophilicity. IR: C=O stretch at ~1650 cm⁻¹; NMR: δ 7.8–7.2 ppm (aromatic H).
NSC-405020 (3,4-Dichloro-N-(pentan-2-yl)benzamide) 3,4-Dichlorophenyl Chlorine atoms enhance electron-withdrawing effects; non-catalytic inhibition of MMP-14 via PEX domain binding.
Y031-9658 (2-Iodo-N-(2-methyl-5-nitrophenyl)benzamide) 2-Methyl-5-nitrophenyl Nitro group introduces strong electron-withdrawing effects; potential for redox activity. Molecular weight: 382.16 g/mol.

Key Observations :

  • Lipophilicity : Aliphatic substituents (e.g., pentan-2-yl) increase logP values compared to polar or aromatic groups.
  • Halogen Effects : Iodine participates in halogen bonding, influencing crystal packing (e.g., in 2-iodo-N-(4-bromophenyl)benzamide, I···Br interactions drive polymorphism) .
  • Biological Activity : NSC-405020’s dichloro-substituted aromatic ring enables specific MMP-14 inhibition, whereas the nitro group in Y031-9658 may confer reactivity in screening assays .

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